N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine
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Overview
Description
N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential as an NMDA receptor antagonist. This compound is part of a broader class of norcamphor derivatives, which have shown promise in the treatment of neurodegenerative disorders and other glutamate-dependent conditions .
Preparation Methods
The synthesis of N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine typically involves the reaction of an appropriately substituted bromobenzene with magnesium to form a Grignard reagent. This reagent is then reacted with commercially available norcamphor to yield the desired alcohol, which is subsequently converted to the amine by forming the azide and then reducing it . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine involves its role as an uncompetitive NMDA receptor antagonist. It binds to the phencyclidine (PCP) site on the NMDA receptor, inhibiting the flow of ions through the receptor channel. This action helps to modulate excitatory neurotransmission and protect against excitotoxicity, which is implicated in various neurodegenerative conditions .
Comparison with Similar Compounds
N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine can be compared with other similar compounds, such as:
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: A compound with similar toxicity profiles and potential therapeutic applications.
The uniqueness of this compound lies in its specific binding affinity and activity at the NMDA receptor, which may offer advantages in terms of efficacy and safety in therapeutic applications .
Properties
Molecular Formula |
C14H19N |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(2-methylphenyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C14H19N/c1-10-4-2-3-5-13(10)15-14-9-11-6-7-12(14)8-11/h2-5,11-12,14-15H,6-9H2,1H3 |
InChI Key |
IXPHLXKNXZESEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2CC3CCC2C3 |
Origin of Product |
United States |
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